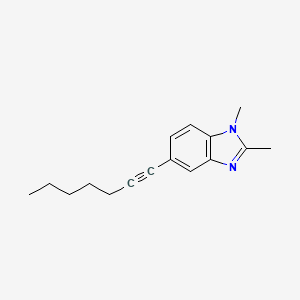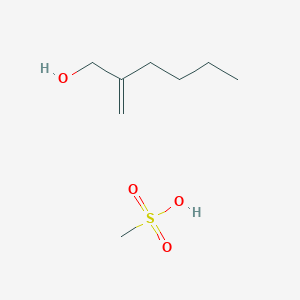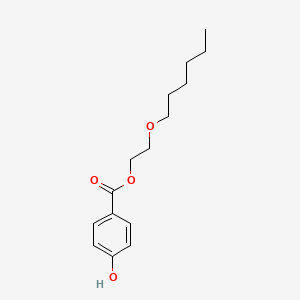
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol is a chemical compound known for its unique structure and properties It is often referred to by its systematic name, which highlights its molecular composition and configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol typically involves multi-step organic reactions. One common method includes the reaction of geraniol with acetic anhydride in the presence of a catalyst to form the ester. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: This compound finds applications in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism by which acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, its antimicrobial action may involve disrupting cell membranes or interfering with essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geranyl acetate: Similar in structure but differs in the position of double bonds.
Nerol acetate: Another isomer with distinct stereochemistry.
Citronellyl acetate: Similar functional groups but different carbon chain length.
Uniqueness
Acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
144314-90-9 |
|---|---|
Formule moléculaire |
C15H26O3 |
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
acetic acid;3,7-dimethylundeca-2,6,8-trien-1-ol |
InChI |
InChI=1S/C13H22O.C2H4O2/c1-4-5-7-12(2)8-6-9-13(3)10-11-14;1-2(3)4/h5,7-8,10,14H,4,6,9,11H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
PSXLZFDEAXYAHW-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC(=CCCC(=CCO)C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


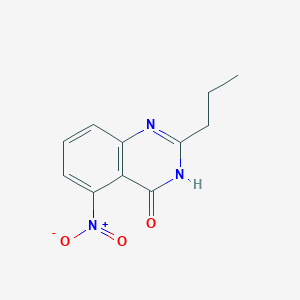
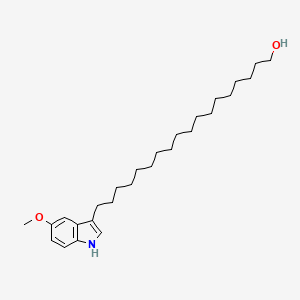
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
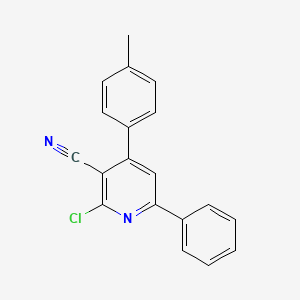
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
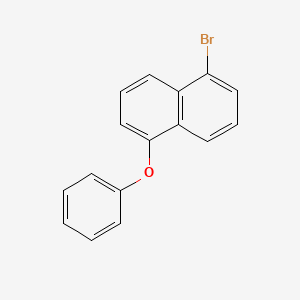
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
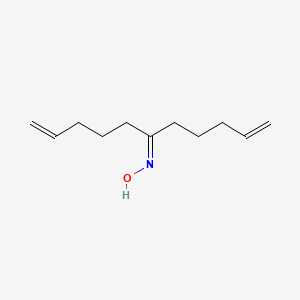

![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
